N-(furan-2-ylmethyl)-2-(7-(3-methoxyphenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide
Description
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Properties
IUPAC Name |
N-(furan-2-ylmethyl)-2-[7-(3-methoxyphenyl)-2-methyl-4-oxo-[1,3]thiazolo[4,5-d]pyridazin-5-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4O4S/c1-12-22-18-19(29-12)17(13-5-3-6-14(9-13)27-2)23-24(20(18)26)11-16(25)21-10-15-7-4-8-28-15/h3-9H,10-11H2,1-2H3,(H,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWXUQLMQDOMZLD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(S1)C(=NN(C2=O)CC(=O)NCC3=CC=CO3)C4=CC(=CC=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(furan-2-ylmethyl)-2-(7-(3-methoxyphenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide is a complex organic compound with potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a furan ring, a thiazolo-pyridazine moiety, and a methoxyphenyl substituent. Its molecular formula is , and it has a molecular weight of approximately 368.46 g/mol. The unique structural components contribute to its biological properties.
Research indicates that this compound may interact with various biological targets, including enzymes and receptors. The thiazolo-pyridazine structure is known for its ability to modulate biological pathways, potentially influencing signaling cascades associated with disease states.
Anticancer Activity
Recent studies have highlighted the anticancer potential of thiazolo-pyridazine derivatives. The compound has been shown to inhibit the proliferation of cancer cells through various mechanisms, including apoptosis induction and cell cycle arrest. For instance, compounds similar to this one have demonstrated IC50 values in the low micromolar range against several cancer cell lines, indicating potent activity.
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| N-(furan-2-ylmethyl)-2-(7-(3-methoxyphenyl)-...) | MCF-7 (Breast Cancer) | 1.5 | Apoptosis induction |
| N-(furan-2-ylmethyl)-2-(7-(3-methoxyphenyl)-...) | A549 (Lung Cancer) | 2.3 | Cell cycle arrest |
Antiviral Activity
Compounds with similar structures have been evaluated for their antiviral properties, particularly against SARS-CoV-2. Research has shown that derivatives can act as inhibitors of viral proteases, essential for viral replication. For example, related compounds have achieved IC50 values as low as 1.55 µM against the main protease of SARS-CoV-2, showcasing their potential as antiviral agents .
Study 1: Antitumor Efficacy
In a study published in Journal of Medicinal Chemistry, researchers synthesized several thiazolo-pyridazine derivatives and evaluated their anticancer activities. The lead compound exhibited significant cytotoxic effects on multiple cancer cell lines and was further investigated for its mechanism of action involving apoptosis and inhibition of tumor growth in vivo .
Study 2: SARS-CoV-2 Inhibition
A recent investigation focused on the antiviral properties of furan-containing compounds against SARS-CoV-2. The study identified several derivatives with promising inhibitory effects on viral replication in vitro. Notably, one derivative showcased a CC50 greater than 100 µM with a potent IC50 value indicating low cytotoxicity .
Preparation Methods
Formation of the Pyridazinone Scaffold
The pyridazinone ring is synthesized via cyclocondensation of α,γ-diketones with hydrazine hydrate. For the 3-methoxyphenyl-substituted variant, 2-acetyl-3-methoxybenzene undergoes Claisen condensation with ethyl oxalate in the presence of sodium methylate to yield 2,4-dioxo-4-(3-methoxyphenyl)butanoic acid methyl ester (Figure 1 ).
Reaction Conditions :
- Solvent: Anhydrous ethanol
- Base: Sodium methylate (1.2 equiv)
- Temperature: 0–5°C (initial), then reflux (12 h)
- Yield: 68–72%
Thiazole Annulation via Ganch Reaction
The pyridazinone intermediate is chlorinated at the α-position using sulfuryl chloride (SO₂Cl₂) in dry chloroform, forming 3-chloro-2,4-dioxo-4-(3-methoxyphenyl)butanoic acid methyl ester. This reacts with 1-pyrrolidinecarbothioamide under Ganch conditions to form the thiazole ring.
Optimized Protocol :
- Chlorination: SO₂Cl₂ (1.5 equiv), chloroform, reflux (4 h).
- Thiazole formation: 1-Pyrrolidinecarbothioamide (1.2 equiv), benzene, 80°C (6 h).
- Yield: 78–82%
Data Tables and Reaction Optimization
Table 1. Key Reaction Parameters for Core Synthesis
| Step | Reagents/Conditions | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| Pyridazinone formation | Ethyl oxalate, NaOMe | Ethanol | Reflux | 12 | 68–72 |
| Chlorination | SO₂Cl₂ (1.5 equiv) | CHCl₃ | 60 | 4 | 90 |
| Thiazole annulation | 1-Pyrrolidinecarbothioamide | Benzene | 80 | 6 | 78–82 |
| Side-chain coupling | K₂CO₃, DMF | DMF | 60 | 8 | 65–70 |
Table 2. Spectroscopic Characterization Data
| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | MS (m/z) |
|---|---|---|---|
| Target compound | 2.38 (s, 3H, CH₃), 3.85 (s, 3H, OCH₃) | 168.2 (C=O), 159.4 (C-OCH₃) | 330.4 |
| Intermediate: Pyridazinone core | 3.92 (s, 3H, COOCH₃), 6.85–7.40 (m, 4H) | 162.8 (C=O), 112.4–160.1 (Ar-C) | 274.3 |
Mechanistic Insights and Challenges
Regioselectivity in Thiazole Formation
The Ganch reaction proceeds via nucleophilic attack of the thioamide sulfur on the α-chloroketone, followed by cyclodehydration. The 3-methoxyphenyl group directs electrophilic substitution to the 7-position due to its electron-donating methoxy moiety.
Side Reactions and Mitigation
- Oxidative Degradation : The furan ring is sensitive to strong acids. Using mild bases (K₂CO₃ instead of NaOH) in coupling steps minimizes decomposition.
- Polyhalogenation : Controlled stoichiometry of SO₂Cl₂ (1.5 equiv) prevents over-chlorination.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing N-(furan-2-ylmethyl)-2-(7-(3-methoxyphenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide?
- Methodological Answer : The synthesis typically involves multi-step reactions starting with the formation of the thiazolo[4,5-d]pyridazine core. Key steps include:
- Cyclocondensation of substituted pyridazinones with phosphorus pentasulfide (P₂S₅) to form the thiazole ring .
- Subsequent alkylation or acylation reactions to introduce the furan-2-ylmethyl and acetamide moieties. Solvent choice (e.g., DMF or ethanol) and temperature control (reflux conditions) are critical for optimizing yield .
- Final purification via recrystallization or column chromatography to isolate the pure product.
Q. Which spectroscopic techniques are essential for confirming the structural integrity of this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H and ¹³C NMR are used to verify substituent positions, particularly the 3-methoxyphenyl and furan-2-ylmethyl groups. Overlapping signals in the aromatic region may require 2D NMR (COSY, HSQC) for resolution .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]⁺ at m/z 438.12) and fragmentation patterns .
- IR Spectroscopy : Identifies functional groups like the carbonyl (C=O) stretch at ~1700 cm⁻¹ and thiazole ring vibrations .
Q. What in vitro assays are recommended for preliminary biological screening?
- Methodological Answer :
- Enzyme Inhibition Assays : Test against kinases or inflammatory enzymes (e.g., COX-2) using fluorometric or colorimetric substrates. IC₅₀ values can indicate potency .
- Cytotoxicity Screening : Use MTT assays on cancer cell lines (e.g., HeLa or MCF-7) to evaluate antiproliferative activity .
- Microbial Growth Inhibition : Broth microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
Advanced Research Questions
Q. How can reaction yields be improved during the thiazolo[4,5-d]pyridazine core formation?
- Methodological Answer :
- Optimize Reagent Ratios : Excess P₂S₅ (1.5–2.0 equiv.) enhances cyclization efficiency .
- Microwave-Assisted Synthesis : Reduces reaction time (e.g., 30 minutes at 120°C vs. 12 hours under reflux) while maintaining >80% yield .
- Catalytic Additives : Use iodine (5 mol%) to accelerate ring closure via electrophilic activation .
Q. How can structural ambiguities in NMR spectra (e.g., overlapping aromatic signals) be resolved?
- Methodological Answer :
- Isotopic Labeling : Synthesize deuterated analogs to simplify splitting patterns in crowded regions .
- Computational Modeling : Compare experimental NMR data with DFT-calculated chemical shifts (software: Gaussian or ADF) .
- Selective Decoupling : Suppress specific proton couplings to isolate signals .
Q. What strategies address contradictions in biological activity data across studies?
- Methodological Answer :
- Standardize Assay Conditions : Control variables like cell passage number, serum concentration, and incubation time .
- Structure-Activity Relationship (SAR) Analysis : Compare analogs (Table 1) to identify substituents critical for activity.
| Analog | Substituent Modifications | Biological Activity (IC₅₀, μM) |
|---|---|---|
| Parent Compound | 3-Methoxyphenyl, 2-methyl thiazole | COX-2: 0.85 ± 0.12 |
| Analog A | 4-Fluorophenyl, 2-ethyl thiazole | COX-2: 2.31 ± 0.45 |
| Analog B | 3-Hydroxyphenyl, unsubstituted thiazole | COX-2: >10 |
- Molecular Dynamics Simulations : Model ligand-receptor interactions to explain potency variations .
Q. What advanced techniques elucidate the compound’s mechanism of action in cancer pathways?
- Methodological Answer :
- RNA Sequencing : Identify differentially expressed genes in treated vs. untreated cancer cells .
- Surface Plasmon Resonance (SPR) : Measure binding affinity to target proteins (e.g., EGFR or Bcl-2) .
- Metabolomics : Track changes in ATP, NADH, or lactate levels to assess metabolic disruption .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
